[1,3]Dioxolo[4,5-f]isobenzofuran is a chemical compound characterized by the molecular formula and a molecular weight of 178.14 g/mol. This compound features a unique fused ring system that includes both dioxole and isobenzofuran structures, contributing to its distinct chemical properties and potential applications in various fields. It is also known by its IUPAC name, furo[3,4-f][1,3]benzodioxole, and has a CAS number of 4792-36-3. The compound is primarily used in scientific research and industrial applications due to its unique structural characteristics and reactivity .
The synthesis of [1,3]dioxolo[4,5-f]isobenzofuran typically involves cyclization reactions of suitable precursors under controlled conditions. One common synthetic route includes:
Industrial production may employ continuous flow reactors to improve efficiency and scalability, allowing for higher yields in a shorter timeframe .
The molecular structure of [1,3]dioxolo[4,5-f]isobenzofuran can be described as follows:
O=C1OC2=C(C=C1C(=O)O2)C=CC=C
.This unique structure contributes to its reactivity and potential biological activity .
[1,3]Dioxolo[4,5-f]isobenzofuran can undergo several types of chemical reactions:
The specific conditions under which these reactions are carried out (e.g., temperature, solvent) will dictate the major products formed from these transformations .
The mechanism of action for [1,3]dioxolo[4,5-f]isobenzofuran involves its interaction with specific molecular targets within biological systems. It has been observed to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways relevant to various physiological processes. This property makes it a candidate for further investigation in drug development .
Relevant data regarding melting point or boiling point were not specified in the available sources but are essential for practical applications .
[1,3]Dioxolo[4,5-f]isobenzofuran has several notable applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: